4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17183004
InChI: InChI=1S/C9H7N3O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,1H3
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17183004

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile -

Specification

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7N3O/c1-13-8-3-2-4-12-9(8)7(5-10)6-11-12/h2-4,6H,1H3
Standard InChI Key SPNKEMWMRDAXDU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=C(C=N2)C#N

Introduction

Chemical and Physical Properties

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is characterized by a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at the 4-position and a cyano group at the 3-position. Its molecular weight is 173.17 g/mol, and the compound typically exists as a solid under standard conditions . While experimental data on its melting point and solubility remain limited, predicted properties such as density (1.3g/cm3\sim 1.3 \, \text{g/cm}^3) and pKa (2.0\sim -2.0) suggest moderate stability in organic solvents like dimethylformamide (DMF) and ethanol . The InChIKey (JTEWRYBKHXGXHP-UHFFFAOYSA-N) and SMILES notation (COc1ccn2ncc(C#N)c12) provide unambiguous identifiers for its structure .

PropertyValue
Molecular FormulaC9H7N3O\text{C}_9\text{H}_7\text{N}_3\text{O}
Molecular Weight173.17 g/mol
CAS Number2110326-74-2
Predicted Density1.3 g/cm³
Predicted pKa-2.0

Synthetic Routes and Optimization

The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multi-step reactions, often starting from substituted pyridine precursors. A common approach utilizes cyclization reactions between 3-bromo-5-methoxypyridinamine derivatives and cyanating agents. For instance, one reported method involves the treatment of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and diazabicycloundecene (DBU), yielding the target compound after recrystallization . While the brominated analog (6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) is more extensively documented, its non-brominated counterpart likely follows analogous pathways with modifications to omit bromination steps .

Key challenges in synthesis include achieving high regioselectivity and minimizing side reactions. Optimized conditions (e.g., 50–60°C reaction temperature, 20-hour reaction time) have been reported to improve yields to ~56% for related compounds . Industrial-scale production employs similar protocols but incorporates advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to meet pharmaceutical-grade standards .

Pharmaceutical Applications

Role in Selpercatinib Synthesis

4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a critical intermediate in the manufacture of Selpercatinib (LOXO-292), a selective RET kinase inhibitor approved for treating RET-driven cancers . The compound’s cyano and methoxy groups facilitate downstream functionalization, enabling the construction of Selpercatinib’s core structure. RET fusion-positive tumors, such as non-small cell lung cancer and medullary thyroid cancer, are primary targets of this therapy.

Broader Pharmacological Relevance

Beyond Selpercatinib, the pyrazolo[1,5-a]pyridine scaffold is explored for its potential in modulating kinases and other enzymatic targets. For example, PDK1 (3-phosphoinositide-dependent kinase-1) inhibitors derived from this scaffold exhibit antiproliferative effects in preclinical cancer models . The methoxy and cyano substituents enhance binding affinity to hydrophobic enzyme pockets, making this compound a versatile building block in drug discovery .

SupplierLocationPurityPrice Range
Xiamen Yunfan Biotech Co., Ltd.China98%$0.00–$0.00/g
Shanghai Huiyu Biological TechnologyChina98%$0.00–$0.00/g

These suppliers typically offer the compound in quantities ranging from 10 mg to 100 kg, catering to both research and industrial needs .

Recent Advances and Future Directions

Recent studies have focused on derivatizing 4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile to enhance its pharmacokinetic properties. For instance, halogenation at the 6-position (yielding the brominated analog) improves metabolic stability and bioavailability . Computational modeling efforts are also underway to predict its interactions with novel targets, such as cyclin-dependent kinases (CDKs) and microtubule-associated proteins .

Future research priorities include:

  • Eco-Friendly Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Expanded Therapeutic Indications: Investigating applications in neurodegenerative and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator